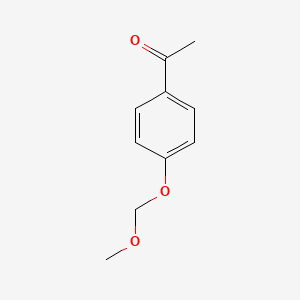

4'-(Methoxymethoxy)acetophenone

Description

Contextualization within Acetophenone (B1666503) Derivatives

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic chemistry. nih.gov They serve as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. 4'-Methoxyacetophenone (B371526), a closely related compound, is a key intermediate in the synthesis of various biologically active compounds, including antiviral, antibacterial, and anti-inflammatory agents. nordmann.globalvinatiorganics.com 4'-(Methoxymethoxy)acetophenone is a modification of 4'-hydroxyacetophenone (B195518), where the phenolic hydroxyl group is masked by a methoxymethyl group. This modification is crucial for preventing the acidic proton of the hydroxyl group from interfering with subsequent reaction steps that are often sensitive to acidic protons or require basic conditions. The synthesis of various derivatives of 4-hydroxyacetophenone is an active area of research, with methods like microwave-assisted Mannich reactions being developed for efficient and environmentally friendly synthesis. nih.govresearchgate.net

Role of the Methoxymethyl Protecting Group in Contemporary Organic Synthesis

The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups in multi-step organic syntheses. fiveable.me Its primary function is to temporarily convert the reactive and acidic hydroxyl group into a less reactive ether, thereby preventing unwanted side reactions. total-synthesis.com The MOM group is valued for its stability across a wide range of reaction conditions, including exposure to bases, nucleophiles, electrophiles, and many oxidizing and reducing agents. adichemistry.comchemistrytalk.org

The introduction of the MOM group, or "protection," is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative methods include the use of dimethoxymethane (B151124) with an acid catalyst. total-synthesis.com The removal of the MOM group, or "deprotection," is generally accomplished under acidic conditions, which cleaves the acetal (B89532) linkage to regenerate the original alcohol. total-synthesis.comadichemistry.com This strategic use of protection and deprotection allows chemists to perform modifications on other parts of a molecule with high selectivity and efficiency. fiveable.me

Research Trajectories and Academic Significance of O-Methoxymethylated Acetophenones

The academic significance of O-methoxymethylated acetophenones, such as this compound, lies in their role as versatile intermediates in the total synthesis of complex natural products and medicinally important compounds. The MOM group's reliable and mild removal conditions make it particularly useful in the late stages of a synthesis where the molecule may be sensitive to harsh reagents.

Research involving these compounds often focuses on the development of new synthetic methodologies and the synthesis of novel bioactive molecules. For instance, derivatives of 2,4-dihydroxyacetophenone have been synthesized and investigated for their potential as phosphodiesterase inhibitors. nih.gov The ability to selectively protect one hydroxyl group over another in polyhydroxylated acetophenones using protecting groups like MOM is crucial for creating a diverse range of derivatives for structure-activity relationship studies. Furthermore, the synthesis of related compounds like 4-hydroxy-3-methoxyacetophenone and m-hydroxyacetophenone highlights the broader importance of substituted acetophenones in chemical and pharmaceutical research. google.comgoogle.com The development of efficient synthetic routes, such as one-pot methods and processes involving the recycling of mother liquors, is also a significant area of investigation to improve sustainability and reduce costs in industrial applications. google.comgoogle.com

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 59373-63-5 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthetic Methodologies for this compound and Analogous O-Methoxymethylated Acetophenones

The synthesis of this compound, a derivative of the naturally occurring compound 4'-hydroxyacetophenone found in various plants, is of significant interest in organic synthesis. The methoxymethyl (MOM) group serves as a crucial protecting group for the phenolic hydroxyl functionality, enabling a wide range of chemical transformations at other parts of the molecule. This article delves into the primary synthetic strategies for preparing this compound and its analogs, with a focus on the formation of the ether linkage, its integration into complex syntheses, and the application of green chemistry principles.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)9-3-5-10(6-4-9)13-7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTFBXSDYIBTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403150 | |

| Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85699-00-9 | |

| Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of O Methoxymethyl Acetophenones

Reactivity at the Carbonyl Group of O-Methoxymethyl Acetophenones

The carbonyl group in O-methoxymethyl acetophenones is a key site for various chemical transformations. The presence of the methoxymethyl (MOM) ether on the aromatic ring influences the reactivity of the ketone, which can participate in a range of important synthetic reactions.

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a widely utilized reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. scitepress.orgchemrevlett.com This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. scitepress.org In the context of 4'-(Methoxymethoxy)acetophenone, it serves as the ketone component, reacting with various benzaldehyde (B42025) derivatives.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). scitepress.orgugm.ac.id The base abstracts a proton from the α-carbon of the acetophenone (B1666503), generating a resonance-stabilized enolate ion. scitepress.orgrasayanjournal.co.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone (B49325). wpmucdn.comwpmucdn.com The use of a base catalyst is generally preferred over an acid catalyst as it often leads to higher yields. scitepress.org For instance, base-catalyzed Claisen-Schmidt reactions can produce chalcones in 88-94% yield, while acid-catalyzed reactions may only yield 10-40%. scitepress.org

The reactivity of the aldehyde and the stability of the enolate play crucial roles in the efficiency of the condensation. For example, the synthesis of chalcones from 4-methoxyacetophenone and various benzaldehydes has been shown to proceed efficiently under base-catalyzed conditions. ugm.ac.idrasayanjournal.co.in The methoxy (B1213986) group on the acetophenone can influence the reaction rate and yield. unair.ac.id

A study on the synthesis of 4-hydroxy-4'-methoxychalcone through a grinding technique utilized 4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) with solid NaOH, demonstrating a solvent-free approach to the Claisen-Schmidt condensation. rasayanjournal.co.in Another variation involves the reaction of acetophenone with p-anisaldehyde (4-methoxybenzaldehyde) using NaOH in ethanol (B145695) to produce 4-methoxychalcone. chemicalforums.com

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Deprotonation of the α-carbon of the acetophenone by a base to form an enolate. wpmucdn.com

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. wpmucdn.com

Protonation of the resulting alkoxide to form a β-hydroxy ketone. wpmucdn.com

Dehydration of the β-hydroxy ketone to form the α,β-unsaturated chalcone. wpmucdn.com

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Ketone | Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH (solid) | 4-Hydroxy-4'-methoxychalcone | - | rasayanjournal.co.in |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH (solid) | 4'-Bromo-4-methoxychalcone | - | rasayanjournal.co.in |

| p-Methoxyacetophenone | Benzaldehyde | NaOH in Ethanol | 4II-Methoxychalcone | - | ugm.ac.id |

Yields are not always reported in the provided search results.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). wikipedia.org This reaction is highly versatile and can be used to introduce a double bond with control over its location. mnstate.edu

In the case of this compound, the Wittig reaction would involve its reaction with a phosphorus ylide to form a substituted alkene. The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, acts as a nucleophile and attacks the carbonyl carbon of the acetophenone. mnstate.edu This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to enhance the formation of the (E)-alkene. wikipedia.org

While specific examples of the Wittig reaction with this compound are not detailed in the provided search results, the general applicability of the reaction to acetophenones suggests its feasibility. researchgate.net The reaction provides a complementary approach to the Claisen-Schmidt condensation for the synthesis of complex alkenes from O-methoxymethyl acetophenones.

The carbonyl group of this compound is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity allows for a range of nucleophilic addition reactions, which are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp2 to sp3. libretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, add irreversibly to the carbonyl group to form tertiary alcohols after an aqueous workup. masterorganicchemistry.com For example, the reaction of an acetophenone with a Grignard reagent is a standard method for synthesizing tertiary alcohols.

Weaker nucleophiles, such as cyanide or alcohols, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.com The addition of hydrogen cyanide, for instance, leads to the formation of a cyanohydrin.

The reactivity of the carbonyl group is influenced by the electronic properties of the substituents on the aromatic ring. The methoxymethyl ether group, being an electron-donating group, might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone. However, the carbonyl group remains sufficiently reactive for most nucleophilic addition reactions.

It is also important to consider that under certain conditions, particularly with neutral nucleophiles, the reaction can proceed further to form a C=Nu bond with the elimination of water. libretexts.org

Selective Cleavage and Regeneration of the Methoxymethyl Protecting Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in a variety of reaction conditions, including strongly basic and weakly acidic environments. nih.gov However, its removal, or deprotection, is a crucial step in many synthetic sequences to reveal the original hydroxyl group.

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. total-synthesis.com This process involves treating the MOM-protected compound with an acid in the presence of a protic solvent, such as water or an alcohol.

A variety of acidic conditions can be employed for the cleavage of the MOM group. These include:

Hydrochloric acid (HCl) in an aqueous alcohol solution (e.g., ethanol). total-synthesis.com

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). A typical procedure involves stirring the MOM-protected compound in a mixture of DCM and TFA (e.g., 15:1 ratio) at room temperature. total-synthesis.com

Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent such as tert-butanol (B103910) (tBuOH). total-synthesis.com

The choice of the specific acid and reaction conditions can be critical for achieving selective deprotection, especially in the presence of other acid-sensitive functional groups. For instance, it has been demonstrated that HCl generated in situ from acetyl chloride and methanol (B129727) can selectively cleave a MOM group while leaving a p-methoxybenzyl (PMB) group intact, highlighting the experimental nature of achieving selectivity. total-synthesis.com

Lewis acids can also be used to effect the deprotection of MOM ethers. Reagents like trimethylsilyl (B98337) bromide (TMSBr) or zinc bromide (ZnBr2) in the presence of a thiol like n-propanethiol (n-PrSH) can efficiently remove the MOM group. total-synthesis.comresearchgate.net The ZnBr2/n-PrSH system is particularly rapid and effective for a wide range of MOM ethers, including those of tertiary alcohols, often with high yields and without causing epimerization. researchgate.net

The mechanism of acid-catalyzed deprotection of a MOM ether begins with the protonation of the ether oxygen that is part of the acetal (B89532) linkage. total-synthesis.commasterorganicchemistry.com This protonation makes the ether a better leaving group.

The key steps in the mechanism are as follows:

Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the MOM ether. Protonation of the oxygen atom further from the aromatic ring is generally favored. total-synthesis.com

Formation of an Oxocarbenium Ion: The protonated ether then cleaves to release methanol and form a resonance-stabilized oxocarbenium ion. This cation is relatively stable due to the delocalization of the positive charge onto the adjacent oxygen atom.

Nucleophilic Attack: A nucleophile, typically water or another solvent molecule present in the reaction mixture, attacks the electrophilic carbon of the oxocarbenium ion.

Formation of a Hemiacetal: This attack results in the formation of a hemiacetal intermediate.

Decomposition of the Hemiacetal: The hemiacetal is unstable and readily decomposes to yield the deprotected phenol (B47542) (4'-hydroxyacetophenone) and formaldehyde.

The mechanism for deprotection using Lewis acids like TMSBr follows a similar logic, where the Lewis acid coordinates to the ether oxygen, activating it for cleavage. total-synthesis.com In the case of TMSOTf and 2,2'-bipyridyl, the deprotection of aromatic MOM ethers proceeds through a silyl (B83357) ether intermediate, which is then hydrolyzed to the phenol. nih.gov This method offers a milder alternative to strongly acidic conditions.

Aromatic Ring Functionalization of O-Methoxymethyl Acetophenones

The functionalization of the phenyl ring in O-methoxymethyl acetophenones is significantly influenced by the electronic effects of the existing substituents. The methoxymethoxy group is a strong activating group, donating electron density to the ring through resonance, while the acetyl group is a deactivating group, withdrawing electron density.

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed by the substituents on the benzene (B151609) ring. masterorganicchemistry.com Activating groups, which donate electrons, make the aromatic ring more nucleophilic and increase the reaction rate. masterorganicchemistry.comyoutube.com They direct substitution to the ortho and para positions. Conversely, deactivating groups withdraw electrons, decrease the ring's nucleophilicity, and, with the exception of halogens, direct incoming electrophiles to the meta position. ualberta.ca

In this compound, the methoxymethoxy group (-OCH₂OCH₃) is a strong activating, ortho, para-director due to the lone pairs on the ether oxygen adjacent to the ring. The acetyl group (-COCH₃) is a deactivating, meta-director. When both types of groups are present, the more powerful activating group dictates the position of substitution. ualberta.ca Therefore, electrophilic attack will occur at the positions ortho to the methoxymethoxy group (positions 3' and 5').

A common example is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl halide and a Lewis acid catalyst. lkouniv.ac.in For this compound, acylation would be expected to occur at the 3'-position, guided by the strongly activating MOM group.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₂OCH₃ | 4' | Activating | ortho, para |

| -COCH₃ | 1' | Deactivating | meta |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Stille reaction, which couples an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, is a prominent example. wikipedia.orgjk-sci.com This reaction is valued for its tolerance of a wide range of functional groups. jk-sci.comyoutube.com

The general mechanism of the Stille reaction involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organic group (R²) from the organostannane (R²-SnR₃) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium, regenerating the palladium(0) catalyst and forming the final product (R¹-R²). wikipedia.org

For the prenylation of this compound, the molecule would first need to be converted into a suitable electrophile, typically an aryl halide or triflate. For instance, bromination of the aromatic ring (see section 3.3.3) would provide the necessary substrate. This aryl bromide could then be coupled with a prenylstannane reagent, such as prenyltributyltin, using a palladium catalyst like Pd(PPh₃)₄ to introduce the prenyl group onto the aromatic ring. Given the directing effects discussed previously, the halogenation and subsequent prenylation would occur at the 3'-position.

Halogenation is a classic electrophilic aromatic substitution reaction. The introduction of a halogen atom onto the phenyl ring of this compound can be achieved using standard halogenating agents (e.g., Br₂ or Cl₂) often in the presence of a Lewis acid catalyst, although the highly activated nature of the ring may allow the reaction to proceed under milder conditions. lkouniv.ac.in

As established, the powerful ortho, para-directing ability of the methoxymethoxy group will direct the halogen to the 3' and 5' positions. Due to the steric hindrance from the adjacent MOM group, a mixture of mono-halogenated products at the 3'-position and di-halogenated products at the 3' and 5' positions might be expected, depending on the reaction conditions. These halogenated derivatives serve as versatile intermediates for further functionalization, such as in Stille or other cross-coupling reactions. researchgate.net

Oxidative and Reductive Transformations of O-Methoxymethyl Acetophenones

The acetyl group of this compound is susceptible to both oxidation and reduction without necessarily affecting the MOM-protected phenol or the aromatic ring.

Oxidation: While the aromatic ring itself is relatively electron-rich, specific oxidative transformations can target the acetyl group. A notable reaction is the haloform reaction, where the methyl ketone can be oxidized to a carboxylate by treatment with a halogen in the presence of a strong base. This would convert this compound into 4'-(methoxymethoxy)benzoic acid. Research has also shown that related compounds like 4-methoxyacetophenone can be surprisingly oxidized to 4-methoxybenzoic acid under certain electrochemical conditions. researchgate.net

Reduction: The ketone of the acetyl group can be readily reduced to a secondary alcohol or completely reduced to an alkyl group.

Reduction to an Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone into 1-(4'-(methoxymethoxy)phenyl)ethanol. This transformation is a common step in the synthesis of various pharmaceutical and natural product analogs.

Spectroscopic and Analytical Methodologies in the Research of O Methoxymethyl Acetophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcore.ac.ukrsc.orgnih.gov

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including O-methoxymethyl acetophenones. By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), enabling unambiguous structural assignment.

Proton NMR (¹H NMR) is instrumental in characterizing derivatives of acetophenone (B1666503) by identifying the specific chemical environment of each proton. In 4'-(Methoxymethoxy)acetophenone, the spectrum displays characteristic signals that confirm the presence of all constituent parts of the molecule.

The aromatic region typically shows two distinct doublets, corresponding to the protons on the benzene (B151609) ring. The protons ortho to the acetyl group (H-3' and H-5') and those ortho to the methoxymethoxy group (H-2' and H-6') exhibit different chemical shifts due to their respective electronic environments. A key feature is the presence of signals for the methoxymethyl (MOM) protecting group. These include a singlet for the two methylene (B1212753) protons (-O-CH₂-O-) and another singlet for the three methoxy (B1213986) protons (-O-CH₃). The acetyl group protons (-COCH₃) also appear as a sharp singlet.

Comparing the ¹H NMR data of this compound with related compounds like 4'-hydroxyacetophenone (B195518) and 4'-methoxyacetophenone (B371526) highlights the influence of the 4'-substituent on the aromatic proton shifts. chemicalbook.com

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 4'-Substituted Acetophenones in CDCl₃

| Compound | Acetyl H (s) | Methoxy H (s) | Methylene H (s) | Aromatic H (d) | Aromatic H (d) |

| 4'-Hydroxyacetophenone | 2.60 | - | - | 7.93 | 6.99 |

| 4'-Methoxyacetophenone | 2.53 | 3.84 | - | 7.91 | 6.91 |

| This compound (Predicted) | ~2.58 | ~3.49 | ~5.23 | ~7.95 | ~7.15 |

Data for 4'-Hydroxyacetophenone and 4'-Methoxyacetophenone sourced from experimental spectra. chemicalbook.comrsc.org Data for this compound is based on typical values for MOM-protected phenols and acetophenones.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for complete skeletal assignment.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O) of the acetyl group, which appears significantly downfield. The aromatic carbons show a pattern of four distinct signals: the carbon bearing the acetyl group (ipso-C), the carbon bearing the methoxymethoxy group (ipso-C), and the two pairs of ortho and meta carbons. The methoxymethyl group is identified by the methylene carbon (-O-CH₂-O-) and the methoxy carbon (-O-CH₃). The methyl carbon of the acetyl group appears upfield. These assignments are crucial for confirming the substitution pattern on the aromatic ring. rsc.orgnih.gov

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 4'-Substituted Acetophenones in CDCl₃

| Compound | Acetyl CH₃ | Methoxy CH₃ | Methylene CH₂ | Aromatic C | Carbonyl C=O |

| 4'-Hydroxyacetophenone | 26.4 | - | - | 115.6, 130.9, 131.2, 161.9 | 198.4 |

| 4'-Methoxyacetophenone | 26.3 | 55.4 | - | 113.7, 130.3, 130.6, 163.5 | 196.8 |

| This compound (Predicted) | ~26.5 | ~56.3 | ~94.2 | ~117.0, 130.5, 131.0, 160.0 | ~197.0 |

Data for 4'-Hydroxyacetophenone and 4'-Methoxyacetophenone sourced from experimental spectra. rsc.orgrsc.org Data for this compound is based on typical values for MOM-protected phenols and acetophenones.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysiscore.ac.ukrsc.orgnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The mass spectrum of an acetophenone derivative provides a molecular ion (M⁺) peak, which confirms the molecular weight, and a series of fragment ion peaks that form a characteristic pattern. asdlib.org

For this compound (MW = 180.19 g/mol ), the molecular ion peak would be observed at m/z 180. A very common and prominent fragmentation pathway for acetophenones is the α-cleavage loss of a methyl radical (•CH₃) to form a stable benzoyl cation. core.ac.ukmsu.edu For this compound, this would result in a peak at m/z 165. Further fragmentation of the methoxymethyl group can also occur. The primary fragments observed for protonated methoxymethyl-substituted acetophenones include ions at m/z 133, 91, 45, and 43. core.ac.uk

Table 3: Predicted Key EI-MS Fragments for this compound

| m/z | Ion Structure/Fragment Lost |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 135 | [M - OCH₃ - H₂O]⁺ or [M - CH₂O - CH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Fragmentation patterns are based on known fragmentation of acetophenones and methoxymethyl ethers. core.ac.ukmsu.edu

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. It is particularly useful for analyzing reaction intermediates in solution. ESI combined with tandem mass spectrometry (MS/MS) allows for the selective fragmentation of a chosen ion, providing detailed structural information. nih.gov

In the context of research on this compound, ESI-MS/MS could be employed to monitor reactions involving the MOM-protecting group. For instance, during the synthesis or deprotection of the compound, ESI-MS can detect the protonated molecule [C₁₀H₁₂O₃ + H]⁺ at m/z 181. Subsequent MS/MS analysis of this ion would induce fragmentation, often leading to the loss of the protecting group elements, which helps in confirming the identity of intermediates without their isolation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisrsc.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the range of 1670-1690 cm⁻¹. Other significant bands include the C-O stretching vibrations from the ether linkages of the methoxymethyl group and the aromatic ether, which appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1500 cm⁻¹, while C-H stretching from the aromatic and aliphatic groups appears above 2850 cm⁻¹. ijrat.orgnist.gov

Raman spectroscopy also detects these vibrations, but with different relative intensities. Aromatic ring vibrations are often particularly strong in Raman spectra. researchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic & Aliphatic C-H stretch | 2850 - 3100 | IR, Raman |

| Carbonyl (C=O) stretch | 1670 - 1690 | IR (Strong), Raman (Moderate) |

| Aromatic C=C stretch | 1580 - 1610 | IR, Raman (Strong) |

| C-O-C stretch (Ether) | 1000 - 1250 | IR (Strong) |

Wavenumber ranges are based on typical values for substituted acetophenones and ethers. ijrat.orgchemicalbook.com

Advanced Chromatographic Techniques in Separation and Purity Assessment

The separation and purity assessment of O-methoxymethyl acetophenones, including the specific compound this compound, relies heavily on advanced chromatographic techniques. These methods are essential for isolating the target compound from reaction mixtures, identifying and quantifying impurities, and ensuring the final product meets the required specifications for further research and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, most commonly a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

In the analysis of acetophenone derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as phosphoric acid or acetic acid, to improve peak shape and resolution. sielc.commtc-usa.com For instance, a method for the analysis of 4'-aminoacetophenone (B505616) utilized a C18 column with an isocratic mobile phase of 80:20 water/acetonitrile containing 0.2% acetic acid. mtc-usa.com While specific conditions for this compound are not extensively detailed in publicly available literature, a similar approach would be a suitable starting point for method development. The detection is typically carried out using a UV detector, as the aromatic ring and carbonyl group of the acetophenone structure provide strong chromophores. For the analysis of various acetophenones, detection wavelengths are often set between 224 nm and 280 nm.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | Ambient |

| Detection | UV at 254 nm |

| Expected Retention Time | 4-6 minutes |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar acetophenone derivatives.

Gas Chromatography (GC) is another powerful technique for the separation and purity assessment of volatile and thermally stable compounds. For acetophenone and its derivatives, GC analysis is often performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl-poly(dimethylsiloxane) copolymer. nih.gov Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds.

In a study on the simultaneous determination of several methoxyphenol derivatives, including 4'-hydroxy-3'-methoxyacetophenone, a capillary GC method was developed that allowed for the separation of the compounds in under 12 minutes. nih.gov The analysis of acetophenone itself has been described using a Tenax GC tube for sample collection, followed by desorption and analysis on a GC system equipped with an FID. osha.gov For O-methoxymethyl acetophenones, a similar approach could be employed, with optimization of the temperature program to ensure adequate separation from potential impurities, such as the starting material (4'-hydroxyacetophenone) or by-products from the methoxymethylation reaction.

Table 2: Illustrative GC Parameters for the Purity Assessment of this compound

| Parameter | Value |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Retention Time | 8-12 minutes |

This table presents a hypothetical but representative set of GC conditions based on methods for similar acetophenone derivatives.

The purity of the isolated this compound is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. These advanced chromatographic techniques are indispensable tools in the synthesis and characterization of O-methoxymethyl acetophenones, providing the necessary data to ensure the identity, purity, and quality of the compounds.

Applications As Key Intermediates in Advanced Organic Synthesis

Precursors for Flavonoid and Isoflavonoid Core Structures

4'-(Methoxymethoxy)acetophenone serves as a crucial starting material for the synthesis of flavonoids and isoflavonoids, classes of natural products with significant biological activities. The methoxymethyl (MOM) ether group acts as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other parts of the molecule.

Chalcone (B49325) Architectures and Diversification

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are key precursors to flavonoids. wpmucdn.com The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025). scitepress.orgrasayanjournal.co.inugm.ac.id this compound can be reacted with various benzaldehyde derivatives to produce a diverse range of chalcone structures. chemrevlett.com For instance, the reaction with 4-hydroxybenzaldehyde (B117250) using a sodium hydroxide (B78521) catalyst yields 4-hydroxy-4'-methoxychalcone. scitepress.orgrasayanjournal.co.in This reaction can be carried out efficiently using grinding techniques, which is considered a green chemistry approach. scitepress.org The resulting chalcones can then be further modified or cyclized to form various flavonoid scaffolds. researchgate.net

Flavanone and Isoflavan (B600510) Syntheses (e.g., Glabridin)

Flavanones can be synthesized from chalcones through intramolecular cyclization. For example, 2'-hydroxychalcones can be converted to flavanones. ugm.ac.idijcrt.org The synthesis of 3',4'-dimethoxyflavanone has been achieved by refluxing 2'-hydroxy-3,4-dimethoxychalcone in an alkaline solution. ugm.ac.id

A notable application of this compound is in the total synthesis of Glabridin, an isoflavan found in licorice root with various biological activities. psu.edunih.gov In one synthetic route, 2',4'-dihydroxyacetophenone (B118725) is first protected with chloromethyl methyl ether (MOMCl) to give 2',4'-di(methoxymethoxy)acetophenone. psu.edu This protected acetophenone then undergoes a series of reactions, including a Willgerodt-Kindler reaction to form a phenylacetic acid derivative, which is a key intermediate for building the isoflavone (B191592) core. psu.edugoogle.com Subsequent steps involving cyclization, reduction, and deprotection of the MOM groups lead to the final Glabridin product. psu.edu The synthesis of isoflavones can also be achieved through methods like the Suzuki-Miyaura coupling of 3-iodochromones with phenylboronic acids, where the iodochromones can be derived from acetophenones. nih.gov

Building Blocks for Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials.

Synthesis of Pyrazole (B372694) and Pyrazine Derivatives

Pyrazole derivatives, known for their wide range of pharmacological activities, can be synthesized from chalcone precursors. nih.govnih.gov The reaction of a chalcone with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring. nih.govresearchgate.net For example, 1,3,5-substituted pyrazoles can be synthesized through the cyclocondensation reaction of a chalcone with a hydrazine derivative. nih.gov

Formation of Pyridine, Pyran, Thiophene, and Thiazole Compounds

The versatility of this compound extends to the synthesis of other important heterocyclic systems.

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved through multi-step reaction sequences starting from acetophenone derivatives. researchgate.net

Pyran Derivatives: The pyran ring is a core component of many natural products. For instance, the synthesis of barbigerone, a pyranoisoflavone, involves the condensation of a pyranoacetophenone with a benzaldehyde to form a chalcone, which then undergoes oxidative cyclization. rsc.org

Thiophene Derivatives: Thiophenes are significant in materials science and medicinal chemistry. nih.govresearchgate.net The Gewald reaction is a common method for synthesizing thiophenes, involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. impactfactor.org While direct use of this compound in this reaction is not explicitly detailed, acetophenone derivatives are common starting materials. impactfactor.org

Thiazole Derivatives: Thiazoles are another class of heterocycles with diverse biological activities. nih.govekb.eg A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net Acetophenones can be brominated to form the necessary α-bromoacetophenone intermediate for this synthesis. nih.gov For example, 2-amino-4-phenylthiazole (B127512) can be synthesized from acetophenone, iodine, and thiourea under microwave irradiation. researchgate.net

Role in the Synthesis of Agrochemicals and Specialty Chemicals

4'-Methoxyacetophenone (B371526), a related compound, is a known intermediate in the synthesis of certain agrochemicals, including pesticides, herbicides, and plant growth regulators. vinatiorganics.com Its structural features allow for its incorporation into complex molecules with desired biological activities for agricultural applications. vinatiorganics.com For instance, 4'-Methylacetophenone is an intermediate for the fungicide cyazofamid. guidechem.com Given the structural similarity and the use of the methoxymethyl protecting group to facilitate specific reactions, this compound can be considered a strategic intermediate for accessing complex agrochemical structures. The compound also serves as a building block in the production of various specialty chemicals where precise molecular architectures are required. vinatiorganics.com

Intermediate in UV-Blocking Agent Synthesis (e.g., Avobenzone)

While the commercial synthesis of the widely used UV-A blocking agent Avobenzone typically utilizes 4'-methoxyacetophenone as a key precursor wikipedia.orgchemicalbook.comvinatiorganics.comgoogle.com, this compound serves a more specialized role as a strategic intermediate in the synthesis of novel or modified UV-absorbing compounds. The methoxymethoxy (MOM) group functions as a protecting group for the phenolic hydroxyl group. This protection is crucial in multi-step syntheses where the phenol's reactivity could interfere with desired chemical transformations elsewhere on the molecule.

In the context of UV-absorber development, this compound can be used as a stable building block. Chemists can perform various reactions, such as building the diketone structure characteristic of Avobenzone-type molecules, without the acidic proton of the phenol (B47542) causing side reactions. Once the core structure is assembled, the MOM group can be selectively removed under acidic conditions to reveal the free hydroxyl group. This newly exposed functional group can then be further modified, for example, by alkylation with different chains, to produce a library of Avobenzone analogs for research into their photostability and absorption properties. This strategy allows for the creation of diverse derivatives that would be difficult to synthesize if the hydroxyl group were unprotected from the start.

Generation of Structurally Modified Analogs for Academic Investigation

The compound this compound is a valuable starting material for the generation of structurally diverse analogs for academic and pharmaceutical research, primarily due to its protected phenolic group and reactive ketone functionality. nordmann.globalrasayanjournal.co.in Its most prominent application is in the synthesis of chalcones and their derivatives, which are investigated for a wide range of biological activities. nih.govresearchgate.netresearchgate.net

Chalcones are synthesized through a base-catalyzed aldol (B89426) reaction known as the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. scitepress.orgresearchgate.netchegg.com By reacting this compound with a variety of aromatic aldehydes, researchers can create a large library of chalcone analogs. These molecules, which are precursors to flavonoids, are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

The presence of the MOM protecting group on the acetophenone allows for precise control during synthesis. It can be retained in the final chalcone analog to study the effect of this specific substitution, or it can be removed to yield a 4'-hydroxychalcone. This free hydroxyl group provides a reactive handle for further structural modifications, enabling the exploration of structure-activity relationships crucial for drug discovery. rasayanjournal.co.in Beyond chalcones, the reactivity of the acetophenone moiety allows for its use in creating other complex heterocyclic and bioactive compounds for academic investigation. researchgate.net

Interactive Data Tables

Table 1: Application of this compound in Synthesis

| Reaction Type | Reactants | Product Class | Purpose |

| Claisen-Schmidt Condensation | This compound, Substituted Benzaldehyde | Chalcones | Synthesis of flavonoid precursors for biological activity screening (e.g., anticancer, anti-inflammatory). nih.govtaylorandfrancis.comscitepress.org |

| Protecting Group Chemistry | This compound | Protected Intermediate | Enables multi-step synthesis of complex molecules by preventing reaction at the 4'-position. |

| Hydrazone Formation | This compound, Hydrazine derivative | Hydrazones | Creation of bioactive compounds for pharmaceutical research. rasayanjournal.co.in |

Theoretical and Computational Studies of O Methoxymethyl Acetophenones

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust quantum chemical method for investigating the electronic properties and reactivity of organic molecules. By calculating the electron density, DFT can accurately predict a variety of molecular attributes, offering a lens into the intrinsic nature of a compound like 4'-(Methoxymethoxy)acetophenone.

Detailed research findings from DFT studies on substituted acetophenones reveal significant insights into how different functional groups influence the molecule's electronic and structural properties. For instance, studies on halogen-substituted acetophenones have demonstrated that the position of the substituent (ortho, meta, or para) dramatically affects the molecule's total energy, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the methoxymethoxy group at the para position is expected to be a key determinant of its electronic properties. DFT calculations can elucidate the impact of this group on the electron distribution across the aromatic ring and the carbonyl group. These calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by the computation of various electronic descriptors. nih.gov

Furthermore, DFT is instrumental in predicting the reactivity of a molecule by mapping its molecular electrostatic potential (MEP). The MEP highlights the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be electron-rich, while the hydrogen atoms of the methyl groups and the aromatic ring would be more electron-poor.

The reactivity of acetophenone (B1666503) derivatives is also linked to the nature of their excited states, which can be investigated using time-dependent DFT (TD-DFT). acs.org These calculations can predict the energies of the n→π* and π→π* electronic transitions, which are crucial for understanding the photochemical behavior of these compounds. acs.org

Table 1: Representative Electronic Properties of a Substituted Acetophenone Calculated by DFT

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -552.3 | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.5 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.2 | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted acetophenones. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the mechanisms of chemical reactions. For this compound, MD simulations can reveal how the molecule explores different spatial arrangements and how it interacts with its environment.

Conformational analysis is a key application of MD simulations. By simulating the motion of atoms in a molecule, researchers can identify the most stable conformations and the energy barriers between them. For this compound, the rotational freedom around the C-O bonds of the methoxymethoxy group and the bond connecting the acetyl group to the phenyl ring are of particular interest. A recent study on 4-hydroxyacetophenone, a structurally related compound, utilized MD simulations to understand its binding stability with proteins, which is inherently linked to its conformational dynamics. acs.org These simulations can track the root-mean-square deviation (RMSD) of the molecule's structure over time to assess its stability in different environments. acs.org

MD simulations are also invaluable for elucidating reaction pathways. While DFT can identify stationary points on a potential energy surface (reactants, products, and transition states), MD simulations can trace the actual trajectory of a reaction, taking into account the thermal motions of the atoms. nih.gov This is particularly useful for complex reactions with multiple possible pathways. For instance, in the study of enzyme-catalyzed reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of QM for the reactive center with the efficiency of MD for the surrounding environment, are often employed. nih.gov

Reactive MD simulations, using force fields like ReaxFF, can even be used to automatically discover reaction pathways and estimate rate constants for complex chemical systems. acs.org While a specific reactive MD study on this compound is not available, this methodology could be applied to investigate its decomposition or reaction with other molecules.

Table 2: Illustrative Conformational Analysis Data from a Molecular Dynamics Simulation

| Dihedral Angle | Dominant Conformer (°) | Population (%) | Energy Barrier (kcal/mol) |

| C(ar)-C(ar)-C(O)-C(H3) | 0 | 75 | 3.5 |

| C(ar)-O-CH2-O | 180 | 60 | 2.1 |

| O-CH2-O-CH3 | 60 | 45 | 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations for conformational analysis. The specific values for this compound would need to be determined through dedicated simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameter Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. rsc.orgiupac.org This approach establishes a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound, QSPR can be a valuable tool for estimating properties that are difficult or time-consuming to measure experimentally.

The core of QSPR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Once a set of descriptors is generated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with a known property for a training set of molecules. researchgate.net This model can then be used to predict the property for new compounds, such as this compound.

QSPR models have been successfully developed for predicting a wide range of properties for ketones and other aromatic compounds, including boiling point, solubility, and chromatographic retention times. nih.gov For example, a QSPR study on the acidities of various ketones demonstrated a strong correlation between predicted and experimental pKa values. researchgate.net Another study developed a QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) model to predict the quantum yield of singlet oxygen generation for a series of compounds including acetophenone and its derivatives. universiteitleiden.nl

While a specific QSPR model for this compound has not been reported, existing models for similar compounds could provide reasonable estimates for its physicochemical parameters. Moreover, the principles of QSPR could be applied to develop a dedicated model for O-methoxymethyl acetophenones if sufficient experimental data for a training set were available.

Table 3: Examples of Physicochemical Properties and Relevant QSPR Descriptors

| Physicochemical Property | Relevant Molecular Descriptors |

| Boiling Point | Molecular Weight, van der Waals Volume, Polarity |

| Water Solubility | LogP (Octanol-Water Partition Coefficient), Polar Surface Area, Number of Hydrogen Bond Donors/Acceptors |

| Chromatographic Retention Time | Connectivity Indices, Dipole Moment, Molecular Shape Indices |

| Acidity (pKa) | Partial Atomic Charges, Electrostatic Potential at the α-carbon |

Note: This table provides a general overview of descriptors commonly used in QSPR models for predicting the listed properties.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Highly Efficient Synthesis

The synthesis of 4'-(Methoxymethoxy)acetophenone and its derivatives is a key area of research, with a focus on developing highly efficient catalytic systems. Traditional methods often rely on stoichiometric amounts of reagents, leading to significant waste. The development of novel catalysts aims to overcome these limitations, offering greener and more atom-economical alternatives.

Recent advancements have seen the exploration of various catalytic systems. For instance, a method for synthesizing p-methoxyacetophenone with high yield and purity has been developed using zinc chloride as a catalyst and dichloromethane (B109758) as a solvent in a Friedel-Crafts acylation reaction. google.com This process boasts a simple synthesis route, low cost, and mild reaction conditions, achieving a synthesis yield of up to 90% and a purity of 99.5%. google.com Furthermore, the waste liquid can be maximally used to produce zinc oxide, highlighting the economic and environmental benefits of this approach. google.com

Heterogeneous catalysts, such as Hβ zeolite, have also been investigated for the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) to produce p-methoxyacetophenone. google.com Under optimized conditions, a yield of 73.25% has been achieved. google.com The use of such solid acid catalysts simplifies product purification and catalyst recycling, although challenges in catalyst recovery and reuse remain. google.com

The development of bimetallic nanoparticles as catalysts is another promising avenue. For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have shown high activity and selectivity in the deoxygenation of acetophenone (B1666503) derivatives. d-nb.info This system operates effectively under continuous flow conditions, demonstrating robustness and flexibility. d-nb.info

Furthermore, the use of transition metal catalysts in electro-organic synthesis is gaining traction. These methods are considered green as they often avoid the need for chemical oxidants, using electricity to regenerate the active catalyst. researchgate.net This approach leads to high atom economy and can be applied to a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net

The table below summarizes some of the novel catalytic systems being explored for the synthesis and transformation of acetophenone derivatives.

| Catalyst System | Reaction Type | Key Advantages |

| Zinc Chloride | Friedel-Crafts Acylation | High yield and purity, mild conditions, low cost |

| Hβ Zeolite | Friedel-Crafts Acylation | Heterogeneous catalyst, easier purification |

| Fe25Ru75@SILP | Hydrodeoxygenation | High activity and selectivity, continuous flow operation |

| Transition Metal Electrocatalysis | Various C-C and C-heteroatom bond formation | Green chemistry, high atom economy |

| Iodoarene-Oxone® | Oxidation | Mild conditions, commercially available catalyst |

Exploration of New Reaction Pathways and Chemo- or Regioselective Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in the discovery of entirely new reaction pathways for this compound. This includes the development of methods for chemo- and regioselective transformations, which are crucial for accessing a wider range of complex molecules with precise structural control.

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the phenolic hydroxyl function. The selective cleavage or modification of this group, while leaving the acetophenone moiety intact, is a key challenge. Research into new reagents and conditions for the deprotection of MOM ethers under mild conditions is ongoing.

Furthermore, the ketone functional group of this compound offers a handle for a variety of transformations. For instance, the selective reduction of the ketone to a secondary alcohol or its complete deoxygenation to an ethyl group can be achieved using specific catalytic systems. d-nb.info The development of catalysts that can selectively perform these transformations in the presence of other functional groups is a major goal.

The aromatic ring of this compound is also a target for functionalization. The development of regioselective C-H activation and functionalization methods would allow for the introduction of new substituents at specific positions on the phenyl ring, leading to a diverse array of derivatives with potentially novel properties.

Recent studies have highlighted the potential for electrochemical methods to drive novel transformations. For example, direct electrochemical approaches have been shown to efficiently generate aryl sulfides under catalyst- and oxidant-free conditions with wide substrate compatibility and mild reaction conditions. researchgate.net Such methods could be adapted for the selective functionalization of this compound.

Chemoenzymatic Approaches for Stereoselective Modifications

The integration of enzymatic catalysis with chemical synthesis, known as chemoenzymatic synthesis, is a powerful strategy for achieving high levels of stereoselectivity. beilstein-journals.org This is particularly relevant for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and agrochemical industries.

For this compound, chemoenzymatic approaches could be employed for the stereoselective reduction of the ketone to a chiral secondary alcohol. Enzymes such as alcohol dehydrogenases (ADHs) are known to catalyze such reductions with high enantioselectivity. The development of robust and stable ADHs that can accept this compound as a substrate is an active area of research.

Furthermore, enzymes could be used for the regio- and stereoselective modification of the aromatic ring or the methoxymethyl group. For example, cytochrome P450 enzymes can catalyze the site- and stereoselective hydroxylation of aromatic compounds. beilstein-journals.org Engineering these enzymes to act on this compound could provide access to a range of novel, chiral derivatives.

A recent review highlights several strategies in chemoenzymatic total synthesis, including:

Regio- and stereoselective late-stage functionalization of core scaffolds. beilstein-journals.org

In situ generation of highly reactive intermediates. beilstein-journals.org

One-step construction of macrocyclic or fused multicyclic scaffolds via regio- and stereoselective cyclization reactions. beilstein-journals.org

These strategies could be applied to the synthesis of complex natural products and their analogs starting from or incorporating this compound.

Integration into Automated and High-Throughput Synthesis Platforms for Discovery Programs

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govnih.gov These platforms allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery process. drugtargetreview.com

This compound is an ideal building block for inclusion in such platforms due to its versatile reactivity and stability. Its integration into automated synthesis workflows would enable the rapid generation of diverse libraries of derivatives for biological screening. cuanschutz.edu

Automated synthesis platforms typically involve robotic liquid handlers, reactors, and purification systems, all controlled by sophisticated software. beilstein-journals.org The development of robust and reliable synthetic protocols for reactions involving this compound that are compatible with these automated systems is crucial. This includes reactions that can be performed in standard microplate formats and are amenable to automated workup and purification procedures.

High-throughput screening (HTS) techniques can then be used to evaluate the biological activity of the synthesized compounds. youtube.com The data generated from these screens can be used to identify structure-activity relationships (SAR) and guide the design of new, more potent compounds. The integration of automated synthesis and HTS creates a powerful closed-loop system for accelerated discovery. nih.gov

Q & A

Q. Basic Research Focus

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Exposure control : Use fume hoods and PPE (gloves, goggles) due to potential acute oral toxicity (Category 4) and respiratory irritation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated organics .

How do substituents (e.g., methoxy vs. fluoro groups) influence the reactivity of this compound in catalytic reactions?

Advanced Research Focus

Comparative studies with analogs (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) reveal:

- Electron-withdrawing groups (e.g., F) : Increase electrophilicity at the ketone, accelerating nucleophilic additions but reducing stability under basic conditions .

- Methoxymethoxy groups : Enhance solubility in polar solvents and stabilize intermediates via resonance effects.

- Kinetic studies : Use time-resolved IR spectroscopy to track substituent effects on reaction rates in hydrogenation or cross-coupling reactions .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced Research Focus

- Quantitative Structure-Property Relationship (QSPR) models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility and bioavailability .

- Molecular dynamics simulations : Assess interactions with biological targets (e.g., enzymes) for drug discovery applications.

- Neural networks : Train models on datasets (e.g., Reaxys) to predict novel synthetic pathways or degradation products .

How does this compound perform in catalytic hydrogenation, and what byproducts are formed?

Advanced Research Focus

In hydrogenation reactions (e.g., using Pt/Sn catalysts):

- Primary product : 1-(4-Methoxyphenyl)ethanol forms via selective C=O bond reduction .

- Byproducts : Over-reduction may yield 4-methoxytoluene; control via temperature modulation (20–50°C) and catalyst poisoning studies.

- Mechanistic insights : Isotope labeling (D₂) and GC-MS track hydrogenation pathways and intermediate stability .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Q. Advanced Research Focus

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) but require solvent compatibility studies.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >99% purity .

- Regulatory compliance : Document synthetic intermediates and byproducts per EPA DSSTox guidelines for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.